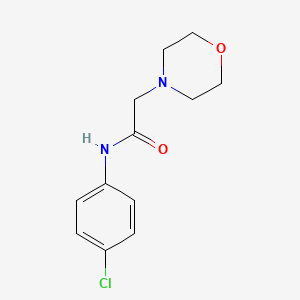

4-Morpholineacetamide, N-(4-chlorophenyl)-

Description

Significance of Heterocyclic Scaffolds in Drug Discovery

Heterocyclic compounds, which are cyclic structures containing at least one atom other than carbon within the ring, are fundamental to drug development. rroij.comnih.gov Their prevalence is highlighted by the fact that over 85% of all biologically active chemical entities contain a heterocyclic ring. nih.gov This widespread presence is due to their structural diversity and functional versatility, which allow them to serve as "privileged structures" or "pharmacophores"—key structural motifs responsible for a drug's biological activity. rroij.comnih.govnih.gov

The inclusion of heteroatoms like nitrogen, oxygen, and sulfur introduces unique electronic and steric properties. rroij.com These properties enable heterocyclic compounds to engage in various types of interactions with biological targets such as proteins and nucleic acids, including hydrogen bonding and π-π stacking. rroij.comresearchgate.net By strategically modifying the heterocyclic scaffold—through substitution, ring fusion, or the introduction of different functional groups—medicinal chemists can fine-tune a molecule's physicochemical properties. rroij.comnih.gov This optimization process can enhance solubility, lipophilicity, polarity, and metabolic stability, which are critical for improving a drug's absorption, distribution, metabolism, and excretion (ADME) profile. nih.govresearchgate.net

Within the broad class of heterocyclic compounds, the morpholine (B109124) ring holds a special place in medicinal chemistry. nih.govresearchgate.net Morpholine, a six-membered heterocycle containing both an amine and an ether functional group (tetrahydro-1,4-oxazine), is a feature of numerous approved drugs and experimental therapeutic agents. nih.govresearchgate.netnih.gov Its popularity stems from its ability to confer advantageous physicochemical, metabolic, and pharmacokinetic properties to a molecule. nih.govnih.gov

The morpholine moiety is considered a "privileged scaffold" because its incorporation can lead to enhanced biological potency and desirable drug-like qualities. nih.govconsensus.app The presence of the oxygen atom and the weak basicity of the nitrogen atom give the ring a pKa value close to the physiological pH of blood, which can improve a compound's solubility and permeability across biological membranes, including the blood-brain barrier. acs.org The ring's oxygen can act as a hydrogen bond acceptor, a crucial interaction for binding to many biological targets. researchgate.net

The versatility of the morpholine scaffold has led to its incorporation into compounds designed for a wide array of therapeutic purposes. nih.gove3s-conferences.org Research has demonstrated that morpholine derivatives possess a broad spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, antimicrobial, and analgesic properties. researchgate.netresearchgate.net

The continuous demand for new and more effective drugs drives the ongoing exploration of novel morpholine derivatives. e3s-conferences.org Scientists synthesize and test libraries of these compounds, systematically altering their structure to understand structure-activity relationships (SAR). rroij.comresearchgate.net This process helps to identify the specific structural features that are responsible for the desired therapeutic effects and to optimize lead compounds into viable drug candidates. rroij.comresearchgate.net The extensive use of morpholine in medicinal chemistry underscores its importance as a building block in the development of new medicines. e3s-conferences.orgwisdomlib.org

Overview of Amide Functionalities in Pharmaceutical Agents

The amide bond, characterized by a carbonyl group linked to a nitrogen atom, is one of the most fundamental and prevalent functional groups in both biochemistry and medicinal chemistry. numberanalytics.comacsgcipr.orgresearchgate.net It forms the backbone of proteins, linking amino acids together via peptide bonds. researchgate.net This natural prevalence has made the amide group a key component in the design of a vast number of pharmaceutical agents. numberanalytics.comacsgcipr.org

The structural and electronic properties of the amide bond contribute significantly to its role in drug design. It is relatively stable to hydrolysis but can participate in crucial hydrogen bonding interactions, acting as both a hydrogen bond donor (via the N-H group) and acceptor (via the C=O group). numberanalytics.com This dual capability allows amide-containing drugs to bind effectively to the active sites of enzymes and receptors. wiley.com

Furthermore, the amide functionality can influence a drug's pharmacokinetic properties. numberanalytics.com It can be used to modify a molecule's solubility and bioavailability. diplomatacomercial.com The stability of the amide bond also contributes to the metabolic stability of many drugs. nih.gov Given its importance, the formation of amide bonds is one of the most common chemical reactions performed in the pharmaceutical industry. acsgcipr.org Drugs containing this functional group span a wide range of therapeutic classes, including well-known agents like penicillin and paracetamol. numberanalytics.comacsgcipr.org

Contextualization of N-(4-chlorophenyl) Substitution in Bioactive Compounds

In the design of bioactive molecules, specific substituents are often introduced to modulate the compound's properties and enhance its interaction with a biological target. The N-(4-chlorophenyl) group is a common substituent used in medicinal chemistry for this purpose. This group consists of a phenyl ring (a benzene (B151609) ring) attached to a nitrogen atom, with a chlorine atom positioned at the fourth carbon (the para position) of the phenyl ring.

Halogen atoms, particularly chlorine and fluorine, are frequently incorporated into drug candidates to fine-tune their biological activity. nih.govresearchgate.net The introduction of a chlorine atom onto a phenyl ring, creating a chlorophenyl group, can have several profound effects on a molecule's properties.

One key effect is the alteration of the molecule's lipophilicity (its ability to dissolve in fats and lipids). researchgate.net Increased lipophilicity can enhance a drug's ability to cross cell membranes and reach its target. The chlorine atom, being electronegative, also influences the electronic distribution within the molecule, which can affect how the drug binds to its target receptor. researchgate.net This can lead to stronger or more selective interactions. researchgate.net

Moreover, the presence of a halogen can block sites on the molecule that are susceptible to metabolic degradation by enzymes like cytochrome P450. nih.govresearchgate.net This can increase the metabolic stability of the compound, prolonging its duration of action in the body. The strategic placement of a chlorine atom, as in the 4-chlorophenyl group, is a well-established tactic in medicinal chemistry to optimize a compound's potency, selectivity, and pharmacokinetic profile. researchgate.netresearchgate.net

Rationale for Investigating 4-Morpholineacetamide, N-(4-chlorophenyl)- and its Derivatives

The investigation into "4-Morpholineacetamide, N-(4-chlorophenyl)-" is driven by a rational drug design approach that combines several well-regarded structural motifs in medicinal chemistry. The core structure brings together the proven benefits of the morpholine ring, the amide linkage, and a halogenated phenyl group.

The rationale for studying this specific compound and its derivatives is built on the following principles:

The Privileged Morpholine Scaffold: The morpholine ring is known to improve pharmacokinetic properties and can serve as a key pharmacophore for various biological targets. nih.govresearchgate.net Its inclusion is intended to confer favorable drug-like properties.

The Stable Amide Linker: The acetamide (B32628) portion provides a stable, hydrogen-bonding linker that connects the morpholine and the chlorophenyl moieties. numberanalytics.comdiplomatacomercial.com This linker orients the two key groups in a specific spatial arrangement, which can be crucial for binding to a target.

The Modulating Chlorophenyl Group: The N-(4-chlorophenyl) group is incorporated to enhance biological activity. nih.gov The chlorine atom can increase lipophilicity, block metabolic pathways, and participate in specific interactions (such as halogen bonding) within a receptor's binding site, potentially increasing the compound's potency and selectivity. researchgate.netacs.org

Research Findings on Related Structures

While specific detailed research findings on "4-Morpholineacetamide, N-(4-chlorophenyl)-" are not broadly available in the public domain, the activity of closely related structures provides insight into the potential of this chemical class. The table below summarizes findings for analogous compounds, demonstrating how structural modifications influence biological activity.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-(4-chlorophenyl)-2-morpholin-4-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClN2O2/c13-10-1-3-11(4-2-10)14-12(16)9-15-5-7-17-8-6-15/h1-4H,5-9H2,(H,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBHDARDJLDXEGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC(=O)NC2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50353917 | |

| Record name | 4-Morpholineacetamide, N-(4-chlorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50353917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>38.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49644434 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

65685-00-9 | |

| Record name | 4-Morpholineacetamide, N-(4-chlorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50353917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations for Research Purposes

General Synthetic Strategies for Morpholineacetamides

The synthesis of morpholineacetamides fundamentally relies on the creation of a robust amide bond and the introduction of the morpholine (B109124) moiety. These transformations are achieved through well-established chemical reactions, which can be broadly categorized into amide bond formation techniques and acetylation approaches.

Amide Bond Formation Techniques

The cornerstone of morpholineacetamide synthesis is the formation of the amide linkage between a morpholine-containing carboxylic acid or its derivative and an aniline. A prevalent method involves the use of coupling reagents that activate the carboxylic acid, facilitating nucleophilic attack by the amine. Common coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with additives such as 1-hydroxybenzotriazole (HOBt) to improve efficiency and reduce side reactions nih.govluxembourg-bio.com. These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine to form the amide bond luxembourg-bio.comfishersci.co.uk.

Another significant approach is the conversion of the carboxylic acid to a more reactive acyl chloride, typically using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is then reacted with the amine, usually in the presence of a base to neutralize the hydrochloric acid byproduct fishersci.co.uk.

The following table summarizes common coupling reagents used in amide bond formation:

| Coupling Reagent | Additive/Base | Typical Solvent | Key Features |

|---|---|---|---|

| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | HOBt, DMAP | DMF, DCM | Water-soluble byproducts, mild reaction conditions. |

| DCC (N,N'-Dicyclohexylcarbodiimide) | HOBt | DCM, THF | Forms insoluble dicyclohexylurea byproduct, facilitating purification. |

| HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) | DIPEA, Et₃N | DMF | High efficiency, often used for sterically hindered substrates. |

Acetylation Approaches

Acetylation is a key step in forming the acetamide (B32628) portion of the target molecule. A common strategy involves the acylation of a primary or secondary amine with an acetylating agent. For the synthesis of N-aryl acetamides, chloroacetyl chloride is a frequently employed reagent. The reaction is typically carried out in the presence of a base, such as triethylamine (B128534) or pyridine, to scavenge the HCl produced during the reaction fishersci.co.uk. The resulting 2-chloro-N-arylacetamide is a versatile intermediate.

Specific Synthesis Pathways Relevant to N-(4-chlorophenyl) Derivatives

The synthesis of N-(4-chlorophenyl) derivatives of morpholineacetamide can be achieved through several specific pathways, including a two-step approach involving nucleophilic substitution, as well as more advanced one-pot methodologies like multi-component reactions and catalytic strategies. A foundational method involves the initial synthesis of 2-chloro-N-(4-chlorophenyl)acetamide, which then serves as a precursor for the introduction of the morpholine ring. The preparation of this intermediate is typically achieved by reacting 4-chloroaniline (B138754) with chloroacetyl chloride in an inert solvent.

Following the formation of 2-chloro-N-(4-chlorophenyl)acetamide, the morpholine moiety is introduced via a nucleophilic substitution reaction. In this step, morpholine acts as a nucleophile, displacing the chlorine atom from the α-carbon of the acetamide. This reaction is often carried out in a suitable solvent such as ethanol or DMF, and may be facilitated by the addition of a base to neutralize the generated hydrochloric acid.

Multi-component Reactions

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to synthesizing complex molecules in a single step. The Ugi four-component reaction (U-4CR) is a prominent example that could theoretically be adapted for the synthesis of 4-Morpholineacetamide, N-(4-chlorophenyl)-. This reaction involves the condensation of an aldehyde, an amine, a carboxylic acid, and an isocyanide to form an α-acetamido carboxamide derivative nih.gov. For the target molecule, the components could be envisioned as morpholine (as the amine), formaldehyde (as the aldehyde), 4-chlorophenyl isocyanide, and an appropriate carboxylic acid. The key advantage of MCRs lies in their ability to generate molecular diversity rapidly from simple starting materials tcichemicals.com.

The table below outlines the potential components for an Ugi-type synthesis of the target compound:

| Reactant Type | Specific Compound |

|---|---|

| Amine | Morpholine |

| Aldehyde | Formaldehyde |

| Carboxylic Acid | A suitable acid |

Reductive Amidation and Coupling Approaches

Reductive amination is a powerful method for forming C-N bonds and can be applied to the synthesis of the target compound. This approach could involve the reaction of a carbonyl compound with an amine to form an imine or enamine, which is then reduced in situ to the desired amine. While not a direct route to the final amide, it could be employed in the synthesis of precursors.

More direct coupling approaches focus on the activation of carboxylic acids. The use of coupling reagents, as mentioned in section 2.1.1, is a form of coupling approach. Specifically for N-(4-chlorophenyl) derivatives, the coupling of morpholinoacetic acid with 4-chloroaniline using reagents like EDC and HOBt in a solvent such as acetonitrile (B52724) represents a direct and viable synthetic route nih.gov.

Catalytic Methods in Synthesis

Modern organic synthesis increasingly relies on catalytic methods to improve efficiency, selectivity, and sustainability. Catalytic amidation reactions, which avoid the use of stoichiometric activating agents, are of particular interest catalyticamidation.info. Boronic acid catalysts, for instance, have been shown to promote the direct formation of amides from carboxylic acids and amines by activating the carboxylic acid catalyticamidation.info.

Copper-catalyzed methods have also emerged for the synthesis of N-aryl amides. For example, the ipso-amidation of arylboronic acids with nitriles, catalyzed by a copper salt, provides an efficient route to N-aryl amides under mild conditions organic-chemistry.org. While direct application to 4-Morpholineacetamide, N-(4-chlorophenyl)- is not explicitly detailed in the literature, these catalytic methodologies represent a promising area for future research in the synthesis of this and related compounds.

Derivatization and Analog Generation Strategies for Structure-Activity Relationship (SAR) Studies

The core structure of 4-Morpholineacetamide, N-(4-chlorophenyl)- offers multiple points for chemical modification to probe the impact of structural changes on biological activity. SAR studies on this and related N-phenylacetamide scaffolds typically focus on three main regions: the N-phenyl ring, the acetamide linker, and the morpholine moiety.

The introduction of various substituents on the N-(4-chlorophenyl) ring is a common strategy to investigate the influence of electronic and steric effects on target engagement. This can be achieved by starting with appropriately substituted anilines in the initial synthesis or through late-stage functionalization of the aromatic ring.

Research Findings:

Studies on related N-phenylacetamide derivatives have shown that the nature and position of substituents on the phenyl ring can significantly modulate biological activity. For instance, the introduction of electron-donating groups (e.g., methoxy, methyl) or electron-withdrawing groups (e.g., nitro, trifluoromethyl) can alter the electronic properties of the entire molecule, affecting its binding affinity to biological targets.

Furthermore, the exploration of non-aromatic residues as bioisosteric replacements for the phenyl ring can lead to compounds with improved pharmacokinetic profiles. For example, replacing the phenyl group with a cyclohexyl or other alicyclic moieties can increase the compound's three-dimensionality and potentially enhance its solubility and metabolic stability.

Interactive Data Table: Aromatic and Non-Aromatic Modifications

Below is a representative table of potential modifications to the N-phenyl ring of 4-Morpholineacetamide, N-(4-chlorophenyl)- for SAR studies.

| Modification Type | Substituent/Residue | Rationale for Introduction |

| Aromatic Substitution | Electron-Donating Groups (e.g., -OCH3, -CH3) | To increase electron density and potentially enhance hydrogen bonding capabilities. |

| Aromatic Substitution | Electron-Withdrawing Groups (e.g., -NO2, -CF3) | To decrease electron density and potentially alter binding interactions. |

| Aromatic Substitution | Halogens (e.g., -F, -Br) | To modulate lipophilicity and introduce potential halogen bonding interactions. |

| Non-Aromatic Replacement | Cyclohexyl | To increase sp3 character and improve metabolic stability. |

| Non-Aromatic Replacement | Piperidinyl | To introduce a basic center and potentially improve solubility. |

A key strategy in analog generation involves the replacement of the morpholine ring with other heterocyclic systems to explore different spatial arrangements and electronic properties. This bioisosteric replacement can lead to novel compounds with altered selectivity and potency.

Research Findings:

The morpholine moiety in a molecule is often involved in hydrogen bonding interactions with biological targets. Replacing it with other ring systems can fine-tune these interactions.

Thiazole (B1198619): The incorporation of a thiazole ring in place of the morpholine can introduce a planar, aromatic system with distinct electronic properties. Research on N-(4-(4-chlorophenyl)thiazol-2-yl)acetamide derivatives has highlighted the potential for such modifications to yield compounds with significant biological activity.

Pyrazole: Pyrazole rings offer a different arrangement of nitrogen atoms for hydrogen bonding and can be readily substituted to probe various regions of a binding pocket. The synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles has demonstrated the utility of this scaffold in developing kinase inhibitors.

Chromene: The fusion of a pyran ring with a benzene (B151609) ring to form a chromene system introduces a larger, more rigid scaffold that can explore different binding modes.

Interactive Data Table: Ring System Modifications

This table illustrates potential heterocyclic replacements for the morpholine ring in 4-Morpholineacetamide, N-(4-chlorophenyl)-.

| Original Ring | Replacement Ring System | Key Features of Replacement | Potential Impact on SAR |

| Morpholine | Thiazole | Planar, aromatic, electron-rich | Alters geometry and electronic interactions. |

| Morpholine | Pyrazole | Aromatic, contains two adjacent nitrogen atoms | Provides different hydrogen bonding patterns. |

| Morpholine | Chromene | Fused bicyclic system, rigid | Introduces steric bulk and explores larger binding domains. |

| Morpholine | Piperazine (B1678402) | Saturated heterocycle with a second nitrogen | Allows for further derivatization at the second nitrogen. |

Purification and Characterization Techniques for Research Compounds

The synthesis of analogs of 4-Morpholineacetamide, N-(4-chlorophenyl)- necessitates robust purification and characterization methods to ensure the identity and purity of the final compounds, which is critical for the reliability of biological data.

Flash Column Chromatography: This is the primary method for purifying research-scale quantities of newly synthesized compounds. The choice of stationary phase (typically silica gel) and mobile phase (a mixture of non-polar and polar solvents like hexanes and ethyl acetate) is crucial for achieving good separation. The polarity of the eluent is gradually increased to elute compounds with different polarities. For N-aryl morpholinoacetamides, a gradient of ethyl acetate in hexanes is often effective.

Thin-Layer Chromatography (TLC): TLC is an indispensable tool for monitoring the progress of a reaction and for determining the appropriate solvent system for flash chromatography. The retention factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter. For compounds like 4-Morpholineacetamide, N-(4-chlorophenyl)-, a typical Rf value would be in the range of 0.3-0.5 in a moderately polar solvent system.

Interactive Data Table: Chromatographic Parameters

| Technique | Stationary Phase | Typical Mobile Phase | Purpose |

| Flash Column Chromatography | Silica Gel | Hexanes/Ethyl Acetate Gradient | Purification of gram-scale quantities. |

| Thin-Layer Chromatography (TLC) | Silica Gel on Aluminum Plate | Hexanes/Ethyl Acetate | Reaction monitoring and solvent system optimization. |

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful techniques for the structural elucidation of organic molecules.

¹H NMR: The proton NMR spectrum of 4-Morpholineacetamide, N-(4-chlorophenyl)- would show characteristic signals for the aromatic protons on the chlorophenyl ring (typically in the range of 7.0-7.5 ppm), the singlet for the amide N-H proton, the singlet for the methylene protons adjacent to the carbonyl group, and the multiplets for the methylene protons of the morpholine ring.

¹³C NMR: The carbon NMR spectrum would provide information on the number of unique carbon atoms in the molecule, with distinct signals for the carbonyl carbon (around 170 ppm), the aromatic carbons, and the carbons of the morpholine ring.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a very accurate measurement of the molecular weight of a compound, allowing for the determination of its elemental composition. This is a crucial step in confirming the identity of a newly synthesized molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is used to identify the functional groups present in a molecule. For 4-Morpholineacetamide, N-(4-chlorophenyl)-, the key characteristic absorption bands would include:

A strong C=O stretching vibration for the amide carbonyl group (around 1650-1680 cm⁻¹).

An N-H stretching vibration for the amide (around 3200-3400 cm⁻¹).

C-H stretching vibrations for the aromatic and aliphatic portions of the molecule.

A C-O-C stretching vibration for the morpholine ether linkage (around 1100 cm⁻¹).

Interactive Data Table: Spectroscopic Data

| Technique | Expected Key Signals/Bands for 4-Morpholineacetamide, N-(4-chlorophenyl)- | Information Provided |

| ¹H NMR | Aromatic protons (~7.0-7.5 ppm), Amide N-H, Methylene protons (acetamide and morpholine) | Proton environment and connectivity. |

| ¹³C NMR | Carbonyl carbon (~170 ppm), Aromatic carbons, Morpholine carbons | Carbon skeleton of the molecule. |

| HRMS | Exact mass of the molecular ion | Elemental composition. |

| FT-IR | C=O stretch (~1670 cm⁻¹), N-H stretch (~3300 cm⁻¹), C-O-C stretch (~1100 cm⁻¹) | Presence of key functional groups. |

Computational Chemistry and in Silico Approaches in Research

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govpensoft.net This approach is instrumental in predicting the activity of novel molecules before their synthesis, thereby saving time and resources.

The development of QSAR models for compounds related to 4-Morpholineacetamide, N-(4-chlorophenyl)- involves a systematic process. Initially, a dataset of molecules with known biological activities is collected. nih.gov Subsequently, molecular descriptors are calculated for each compound, and statistical methods are employed to build a model that correlates these descriptors with the observed activity. nih.govpensoft.net These models are represented by a mathematical equation that can predict the activity of new compounds based on their structural features. pensoft.net The ultimate goal is to create a model with high predictive power for virtual screening and the design of new drug candidates. researchgate.net Deep neural networks and other machine learning techniques are increasingly being used to develop more sophisticated QSAR models, sometimes leveraging large databases of chemical structures to improve prediction accuracy. researchgate.netchemrxiv.org

Molecular descriptors are numerical values that encode different aspects of a molecule's structure and physicochemical properties. For morpholine-containing derivatives, a wide range of descriptors are calculated to capture the features that might influence their biological activity. pensoft.net These descriptors fall into several categories, including electronic, steric, geometric, and energetic parameters. pensoft.net The selection of appropriate descriptors is a critical step, as they form the basis of the QSAR model.

Table 1: Examples of Molecular Descriptors in QSAR Studies

| Descriptor Category | Specific Descriptor | Description |

|---|---|---|

| Electronic | Dipole Moment (D) | Measures the polarity of the molecule. |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital, related to electron-donating ability. | |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital, related to electron-accepting ability. | |

| Steric/Geometric | Molecular Volume (V) | The three-dimensional space occupied by the molecule. |

| Surface Area (S) | The total surface area of the molecule. | |

| Refractivity (R) | Relates to the volume and polarizability of the molecule. | |

| Lipophilicity | logP | The logarithm of the partition coefficient between octanol and water, indicating hydrophobicity. |

| Energetic | Heat of Formation (HF) | The energy released or absorbed when the molecule is formed from its constituent atoms. |

| Hydration Energy (EH) | The energy change when a molecule is transferred from a vacuum to water. |

The reliability and predictive capability of a QSAR model must be rigorously validated using various statistical metrics. nih.gov Validation ensures that the model is not a result of chance correlation and can accurately predict the activity of new compounds. nih.govnih.gov This process involves both internal validation (using the training set data) and external validation (using an independent test set of compounds). nih.govmdpi.com

Table 2: Key Statistical Parameters for QSAR Model Validation

| Parameter | Symbol | Description | Typical Value for a Good Model |

|---|---|---|---|

| Coefficient of Determination | R² | Measures the proportion of variance in the dependent variable that is predictable from the independent variable(s). It indicates the goodness of fit. | > 0.6 mdpi.com |

| Cross-Validated R² | Q² or r²(CV) | A measure of the model's predictive ability, typically determined by leave-one-out cross-validation. It assesses the internal robustness of the model. | > 0.5 mdpi.com |

| F-test Value | F | A statistical test that assesses the overall significance of the regression model by comparing the model's variance to the residual variance. | A high F-value indicates a statistically significant model. |

| Predictive R² | R²_pred | A measure of the model's predictive power for an external set of compounds not used in model development. | A value close to R² indicates good external predictivity. |

Once a statistically valid QSAR model is developed, it can provide valuable insights into the physicochemical properties that govern the biological activity of the compound series. researchgate.net For instance, in studies of related morpholine (B109124) derivatives, QSAR models have revealed that properties like polarity, lipophilicity, and molecular size significantly affect their activity. researchgate.net The interpretation of these parameters guides medicinal chemists in modifying the lead structure to enhance its desired biological effect.

Table 3: Interpretation of Physicochemical Parameters from a Hypothetical QSAR Model

| Parameter | Influence on Activity | Interpretation for Drug Design |

|---|---|---|

| Dipole Moment | Positive Correlation | Increasing the molecule's polarity may enhance activity, possibly by improving interactions with a polar binding site. |

| logP (Lipophilicity) | Negative Correlation | Decreasing lipophilicity (increasing hydrophilicity) might improve activity, suggesting a polar active site or the need to optimize solubility. |

| Molecular Volume | Negative Correlation | Smaller, less bulky molecules may be more active, indicating a sterically constrained binding pocket in the target protein. |

| LUMO Energy | Negative Correlation | A lower LUMO energy suggests better electron-accepting capabilities, which could be important for specific orbital interactions with the biological target. |

Molecular Docking Investigations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein) to form a stable complex. dntb.gov.ua This method is used to understand the binding mode of a ligand like 4-Morpholineacetamide, N-(4-chlorophenyl)- within the active site of a biological target and to estimate the strength of the interaction. dntb.gov.uanih.gov

Through molecular docking simulations, the specific interactions between 4-Morpholineacetamide, N-(4-chlorophenyl)- and the amino acid residues of a target protein can be visualized and analyzed. ajol.infomdpi.com These interactions are fundamental to the ligand's biological effect. Docking studies on structurally related compounds reveal that binding is often stabilized by a network of hydrogen bonds, hydrophobic interactions, and van der Waals forces. nih.govresearchgate.net The N-(4-chlorophenyl) group, for example, can engage in hydrophobic or π-π stacking interactions, while the oxygen and nitrogen atoms of the morpholine and acetamide (B32628) groups can act as hydrogen bond acceptors or donors.

Table 4: Potential Ligand-Protein Interactions for 4-Morpholineacetamide, N-(4-chlorophenyl)-

| Type of Interaction | Functional Group on Ligand | Potential Interacting Amino Acid Residues |

|---|---|---|

| Hydrogen Bond | Carbonyl oxygen of the acetamide group | Serine, Threonine, Lysine, Arginine |

| Nitrogen atom of the morpholine ring | Aspartic Acid, Glutamic Acid | |

| Hydrophobic Interaction | Chlorophenyl ring | Leucine, Isoleucine, Valine, Phenylalanine |

| Morpholine ring | Alanine, Proline | |

| π-π Stacking | Chlorophenyl ring | Phenylalanine, Tyrosine, Tryptophan |

| Halogen Bond | Chlorine atom on the phenyl ring | Electron-rich atoms (e.g., backbone carbonyl oxygen) |

Prediction of Binding Affinity and Preferred Orientations

Molecular docking simulations are instrumental in predicting the binding energy and the most favorable spatial arrangement of a compound within a protein's binding pocket. While specific binding affinity data for 4-Morpholineacetamide, N-(4-chlorophenyl)- against a particular target is not extensively documented in publicly available literature, the principles of molecular docking allow for a theoretical estimation. The binding affinity is typically reported as a docking score, often in kcal/mol, where a lower value indicates a more stable and potentially more potent interaction. For a compound like 4-Morpholineacetamide, N-(4-chlorophenyl)-, the morpholine and chlorophenyl groups would be significant contributors to its binding orientation and affinity, engaging in various non-covalent interactions with the receptor.

For illustrative purposes, studies on structurally related compounds demonstrate how docking scores are utilized. For instance, in research involving different N-(4-chlorophenyl) derivatives, docking scores have been used to rank compounds based on their predicted affinity for a target protein ijper.org. These scores are calculated based on the sum of intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces between the ligand and the protein.

Identification of Key Amino Acid Residues for Interaction

A critical output of molecular docking is the identification of specific amino acid residues within the target protein that are crucial for ligand binding. These "hot spots" of interaction are vital for understanding the mechanism of action and for guiding further structural modifications to enhance potency. For 4-Morpholineacetamide, N-(4-chlorophenyl)-, the amide linker can act as both a hydrogen bond donor and acceptor. The oxygen of the morpholine ring may also participate in hydrogen bonding. The aromatic chlorophenyl ring is likely to engage in hydrophobic and pi-stacking interactions with non-polar amino acid residues such as phenylalanine, leucine, and tryptophan within the binding site. The specific residues involved would be entirely dependent on the topology and chemical nature of the target protein's active site.

Receptor-Oriented Flexible Docking Methodologies

To achieve a more realistic simulation of the binding event, receptor-oriented flexible docking methodologies are employed. Unlike rigid docking, where the receptor is held fixed, flexible docking allows for conformational changes in the amino acid side chains of the binding pocket upon ligand entry. This approach can provide a more accurate prediction of the binding mode and affinity. When applied to 4-Morpholineacetamide, N-(4-chlorophenyl)-, this would involve allowing rotational freedom for key residues in the binding site, leading to an induced-fit model that better represents the dynamic nature of protein-ligand interactions. This flexibility is crucial for accurately predicting how the morpholine and chlorophenyl moieties orient themselves to maximize favorable interactions.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations offer a powerful computational microscope to observe the behavior of a ligand-receptor complex over time, providing insights that are inaccessible through static docking studies.

Assessment of Compound Stability in Dynamic Systems

MD simulations are used to assess the stability of the predicted binding pose of a compound within the receptor's active site. By simulating the movements of atoms over a period of nanoseconds or longer, researchers can determine if the ligand remains stably bound or if it dissociates. The stability is often evaluated by monitoring the root-mean-square deviation (RMSD) of the ligand's atomic positions relative to its initial docked conformation. A stable RMSD value over the course of the simulation suggests a stable binding interaction. For 4-Morpholineacetamide, N-(4-chlorophenyl)-, a stable trajectory would indicate that the predicted hydrogen bonds and hydrophobic interactions are maintained in a dynamic, solvated environment.

Conformational Analysis and Binding Mode Refinement

MD simulations also allow for a detailed conformational analysis of the ligand and the receptor. A compound like 4-Morpholineacetamide, N-(4-chlorophenyl)- possesses several rotatable bonds, and MD simulations can explore the energetically favorable conformations it adopts when bound to the target. This can lead to a refinement of the initial binding mode predicted by molecular docking. Furthermore, analysis of the simulation can reveal subtle changes in the protein structure induced by the binding of the ligand, providing a more complete picture of the recognition process.

In Silico Pharmacokinetic Evaluation (ADME prediction - excluding clinical data)

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction is a cost-effective method to evaluate the drug-likeness of a compound in the early stages of discovery. nih.gov These predictions are based on the molecular structure and physicochemical properties of the compound.

For 4-Morpholineacetamide, N-(4-chlorophenyl)-, a variety of ADME parameters can be computationally estimated. These predictions help to identify potential liabilities that could lead to poor pharmacokinetics.

Table 1: Predicted In Silico ADME Properties for 4-Morpholineacetamide, N-(4-chlorophenyl)-

| Property | Predicted Value | Implication |

|---|---|---|

| Absorption | ||

| Human Intestinal Absorption | High | Likely to be well-absorbed from the gut. |

| Caco-2 Permeability | Moderate to High | Suggests good potential for crossing the intestinal barrier. |

| Distribution | ||

| Blood-Brain Barrier (BBB) Permeability | Moderate | May have the potential to cross the BBB and act on central nervous system targets. |

| P-glycoprotein Substrate | Likely No | Reduced probability of being actively pumped out of cells, which can improve bioavailability. |

| Metabolism | ||

| CYP450 2D6 Inhibitor | Likely No | Low risk of drug-drug interactions involving this major metabolic enzyme. frontiersin.org |

| CYP450 3A4 Inhibitor | Likely No | Low risk of drug-drug interactions involving another key metabolic enzyme. frontiersin.org |

| Excretion |

Note: The values in this table are illustrative predictions based on computational models and have not been experimentally verified.

These in silico predictions provide a valuable initial assessment of the pharmacokinetic profile of 4-Morpholineacetamide, N-(4-chlorophenyl)-, guiding further experimental studies. nih.gov The combination of molecular interaction studies and ADME predictions allows for a comprehensive computational evaluation of a compound's potential as a drug candidate.

Drug-Likeness and Scaffold Optimization via Computational Design

A critical aspect of modern drug discovery is ensuring that a potential drug molecule possesses favorable physicochemical properties, a concept often referred to as "drug-likeness." These properties, which include solubility, membrane permeability, and metabolic stability, are crucial for a compound's absorption, distribution, metabolism, and excretion (ADME) profile. Computational tools play a pivotal role in predicting these properties and guiding the optimization of chemical scaffolds to enhance their drug-like characteristics. The morpholine ring, a key feature of "4-Morpholineacetamide, N-(4-chlorophenyl)-", is considered a "privileged scaffold" in medicinal chemistry. nih.gov Its presence in a molecule can improve aqueous solubility and metabolic stability, making it a desirable component in drug design. nih.govnih.gov

In silico ADME analysis can be employed to support the drug-likeness of synthesized compounds. researchgate.net For a series of morpholine-functionalized derivatives, computational analysis confirmed favorable physicochemical properties such as lipophilicity and membrane affinity. researchgate.net Such studies often involve the calculation of various molecular descriptors, as illustrated in the table below for a representative morpholine-containing compound.

Table 1: Predicted Physicochemical Properties for a Representative Morpholine Derivative

| Property | Predicted Value |

| Molecular Weight | < 500 g/mol |

| LogP (Lipophilicity) | < 5 |

| Hydrogen Bond Donors | < 5 |

| Hydrogen Bond Acceptors | < 10 |

| Molar Refractivity | 40-130 |

Note: The data in this table is representative of typical values for drug-like morpholine derivatives and is not specific to "4-Morpholineacetamide, N-(4-chlorophenyl)-" due to a lack of available data.

Scaffold optimization involves systematically modifying the core structure of a molecule to improve its biological activity and drug-like properties. Computational design facilitates this process by allowing for the virtual exploration of a wide range of chemical modifications. For instance, the systematic diversification of the morpholine scaffold by altering regiochemistry and stereochemistry can lead to a collection of compounds that efficiently sample chemical space, providing valuable structure-activity relationship (SAR) information. nih.gov

Structure-Based Drug Design (SBDD) is a computational approach that relies on the three-dimensional structure of a biological target, typically a protein, to guide the design of new drugs. rroij.com This method is particularly powerful for designing inhibitors of enzymes like kinases, which are common targets for drugs containing the morpholine scaffold. e3s-conferences.org The fundamental principle of SBDD is to design a molecule that fits precisely into the binding site of the target protein, thereby modulating its activity.

The SBDD process generally involves the following steps:

Target Identification and Structure Determination: The first step is to identify a biological target relevant to a particular disease and determine its 3D structure, usually through techniques like X-ray crystallography or NMR spectroscopy.

Binding Site Analysis: Once the structure is known, the binding site is analyzed to identify key features such as hydrogen bond donors and acceptors, hydrophobic pockets, and charged regions.

Virtual Screening and Molecular Docking: A large library of virtual compounds can be screened against the binding site using molecular docking simulations. These simulations predict the preferred binding orientation of a ligand and estimate its binding affinity. For example, in silico molecular docking analysis has been used to analyze the binding affinities and interaction patterns of morpholine-acetamide derivatives with their target proteins. nih.gov

Lead Optimization: The initial "hits" from virtual screening are then optimized by iteratively modifying their chemical structure to improve binding affinity, selectivity, and pharmacokinetic properties. This process is guided by the structural information of the protein-ligand complex.

A successful example of SBDD is the development of kinase inhibitors. rroij.com Kinases have a conserved ATP-binding pocket that can be targeted by small molecules. SBDD has been instrumental in designing inhibitors that are highly selective for a specific kinase, which is a significant challenge given the large number of kinases in the human genome. rroij.com The table below shows representative docking scores for a set of kinase inhibitors, illustrating how this metric is used to rank potential drug candidates.

Table 2: Representative Molecular Docking Scores of Kinase Inhibitors

| Compound | Target Kinase | Docking Score (kcal/mol) |

| Inhibitor A | Kinase X | -9.5 |

| Inhibitor B | Kinase X | -8.7 |

| Inhibitor C | Kinase X | -7.2 |

Note: The data in this table is illustrative of typical docking scores and does not represent specific experimental values for "4-Morpholineacetamide, N-(4-chlorophenyl)-".

In situations where the three-dimensional structure of the biological target is unknown, Ligand-Based Drug Design (LBDD) methods can be employed. LBDD relies on the knowledge of a set of molecules that are known to bind to the target of interest. The underlying principle is that molecules with similar structures are likely to have similar biological activities.

One of the most common LBDD techniques is pharmacophore modeling. A pharmacophore is an abstract representation of the key molecular features that are necessary for a molecule to bind to a specific target. These features include hydrogen bond donors and acceptors, aromatic rings, hydrophobic groups, and positive and negative charges.

The process of ligand-based pharmacophore modeling typically involves:

Training Set Selection: A set of active compounds with known biological activity against the target is selected.

Pharmacophore Model Generation: The conformations of the molecules in the training set are analyzed to identify common chemical features and their spatial arrangement. This information is used to generate one or more pharmacophore models.

Model Validation: The generated pharmacophore models are validated by their ability to distinguish between active and inactive compounds.

Virtual Screening: The validated pharmacophore model is then used as a 3D query to search large databases of chemical compounds for new molecules that match the pharmacophore and are therefore likely to be active.

Pharmacophore modeling has been successfully used to identify novel inhibitors for a variety of targets, including kinases. mdpi.comnih.gov For instance, a pharmacophore model for EGFR and VEGFR2 inhibitors was developed to screen for potential dual inhibitors of these two important cancer targets. mdpi.com The key features of such a pharmacophore are summarized in the table below.

Table 3: Key Features of a Representative Kinase Inhibitor Pharmacophore Model

| Pharmacophore Feature | Description |

| Hydrogen Bond Acceptor | An atom that can accept a hydrogen bond. |

| Hydrogen Bond Donor | An atom that can donate a hydrogen bond. |

| Aromatic Ring | A planar, cyclic, conjugated system of atoms. |

| Hydrophobic Group | A nonpolar group that avoids contact with water. |

Note: This table describes general pharmacophore features and is not derived from a specific model for "4-Morpholineacetamide, N-(4-chlorophenyl)-".

By combining these computational approaches, researchers can significantly accelerate the drug discovery process, moving from an initial concept to a promising drug candidate with greater efficiency and a higher probability of success.

Investigations into Biological Activities and Mechanisms in Preclinical Research Models

Cell-Based Biological Activity Screening (in vitro models)

No published research data was found detailing the in vitro biological activity of 4-Morpholineacetamide, N-(4-chlorophenyl)-. Consequently, the following subsections remain unaddressed due to a lack of available scientific evidence.

Anti-glioma Activity in 2D Cells and 3D Neurospheres

There are no available studies on the efficacy of 4-Morpholineacetamide, N-(4-chlorophenyl)- against glioma cell lines in either two-dimensional (2D) monolayer cultures or three-dimensional (3D) neurosphere models.

Anticancer Activity against Specific Cell Lines (e.g., MCF-7, HT-29)

Investigations into the cytotoxic or anticancer effects of 4-Morpholineacetamide, N-(4-chlorophenyl)- on specific cancer cell lines, such as the MCF-7 breast cancer line or the HT-29 colon cancer line, have not been reported in the available scientific literature.

Antimicrobial Properties (Antibacterial, Antifungal)

There is no available data from preclinical screening to indicate whether 4-Morpholineacetamide, N-(4-chlorophenyl)- possesses any antibacterial or antifungal properties.

Anti-inflammatory Effects on Cellular Pathways

No studies were identified that explored the potential anti-inflammatory effects of 4-Morpholineacetamide, N-(4-chlorophenyl)- or its mechanism of action on cellular inflammatory pathways.

Antioxidant Potential

The antioxidant capacity of 4-Morpholineacetamide, N-(4-chlorophenyl)-, as determined by standard assays such as radical scavenging or lipid peroxidation tests, has not been documented in published research.

In vivo Preclinical Animal Model Studies (excluding human trials)

A search for in vivo studies in preclinical animal models to assess the biological activities and mechanisms of 4-Morpholineacetamide, N-(4-chlorophenyl)- yielded no results. There is currently no available information on the evaluation of this compound in animal models for any therapeutic area.

Assessment of Efficacy in Disease Models (e.g., Inflammatory, Cancer, Infectious Disease)

Direct studies assessing the efficacy of 4-Morpholineacetamide, N-(4-chlorophenyl)- in established inflammatory, cancer, or infectious disease models are not extensively reported. However, the broader class of N-phenylacetamide derivatives, including those with a 4-chlorophenyl moiety, has been investigated for various therapeutic properties.

For instance, various N-(substituted phenyl)-2-chloroacetamides have been synthesized and evaluated for their antimicrobial potential. Among these, compounds with a halogenated p-substituted phenyl ring, such as N-(4-chlorophenyl)-2-chloroacetamide, were identified as some of the most active, particularly against Gram-positive bacteria. nih.gov This suggests that the N-(4-chlorophenyl)acetamide scaffold may possess inherent antimicrobial properties.

In the context of cancer, derivatives of N-(4-(4-chlorophenyl)thiazol-2-yl)-2-(2-phenylacetamido)acetamide have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. These studies highlight the potential of the N-(4-chlorophenyl)acetamide moiety as a component of novel anticancer agents. Additionally, novel morpholine (B109124) derivatives have been designed and screened for their potential to inhibit carbonic anhydrase and for their anticancer properties. nih.gov

Regarding inflammation, research on related structures provides some context. For example, a series of N-(4-chlorophenyl)-2-substituted nicotinamide derivatives were synthesized and showed potent anti-inflammatory activity in preclinical models. researchgate.net Another study on 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid demonstrated significant anti-inflammatory and immunomodulatory effects in a carrageenan-induced paw edema model in rats. mdpi.com These findings suggest that the N-(4-chlorophenyl) group can be a key pharmacophore in compounds with anti-inflammatory potential.

Evaluation of Pharmacodynamic Responses in Animal Models

Specific Animal Models (e.g., Xenograft, Chemically Induced, Genetically Engineered)

There is no specific information in the reviewed literature detailing the use of 4-Morpholineacetamide, N-(4-chlorophenyl)- in xenograft, chemically induced, or genetically engineered animal models. The development of novel therapeutics, particularly in oncology, heavily relies on such models to assess anti-tumor efficacy and to understand the compound's behavior in a biological system. recipharm.comdntb.gov.ua

Structure-Activity Relationship (SAR) Analysis based on Biological Data

While a dedicated SAR analysis for 4-Morpholineacetamide, N-(4-chlorophenyl)- is not available, studies on analogous series of compounds provide insights into the structural features that may influence biological activity.

Elucidation of Structural Features Critical for Potency and Selectivity

For the broader class of N-(substituted phenyl)-2-chloroacetamides, the nature and position of substituents on the phenyl ring have been shown to be critical for their biological activity. Halogenated substituents, particularly at the para-position of the phenyl ring, as seen in N-(4-chlorophenyl) chloroacetamide, have been associated with high lipophilicity, which may enhance passage through cellular membranes. nih.gov

In a series of morpholine-substituted compounds, SAR studies revealed that substitution on the aromatic ring with a halogen group can lead to an increase in inhibitory activity against certain cancer cell lines. e3s-conferences.org

Impact of Substituent Modifications on Biological Profiles

The modification of substituents on the phenyl ring of N-phenylacetamide derivatives has a significant impact on their biological profiles. For example, in a study of N-(substituted phenyl)-2-chloroacetamides, the biological activity varied with the position of the substituents, influencing their effectiveness against different microbial strains. nih.gov

Furthermore, the introduction of a chlorine atom into the aldehyde part of a ligand in zinc(II) complexes, while retaining halogens in the amine part, led to an increase in the biological activity of the complexes. mdpi.com This highlights the importance of the electronic properties and position of halogen substituents in modulating the biological effects of these types of compounds.

Correlation of Molecular Descriptors with Observed Activity

Quantitative Structure-Activity Relationship (QSAR) studies are computational tools used to correlate the chemical structure of compounds with their biological activity using molecular descriptors. jocpr.comresearchgate.net For N-(substituted phenyl)-2-chloroacetamides, QSAR analysis has been used to predict their antimicrobial potential. nih.gov In these studies, descriptors related to lipophilicity and electronic effects are often found to be significant predictors of activity. nih.gov While a specific QSAR model for 4-Morpholineacetamide, N-(4-chlorophenyl)- has not been reported, such models for related compounds underscore the importance of physicochemical properties in determining biological outcomes. mdpi.com

Investigation of Molecular Targets and Pathways

No information is available in the public domain regarding the molecular targets and pathways of 4-Morpholineacetamide, N-(4-chlorophenyl)-.

Identification of Binding Affinities to Specific Biological Targets (e.g., Enzymes, Receptors)

There is no published data on the binding affinities of 4-Morpholineacetamide, N-(4-chlorophenyl)- to any specific biological targets.

Elucidation of Cellular and Biochemical Pathways Affected by the Compound

Scientific studies elucidating the cellular and biochemical pathways affected by 4-Morpholineacetamide, N-(4-chlorophenyl)- have not been identified.

Allosteric Modulation and Active Site Interactions

There is no available research detailing any allosteric modulation or active site interactions for 4-Morpholineacetamide, N-(4-chlorophenyl)-.

Research on Analogs and Derivatives of 4 Morpholineacetamide, N 4 Chlorophenyl

Synthesis and Evaluation of N-(2-benzoyl-4-chlorophenyl)-4-morpholineacetamide and its Derivatives

The evaluation of this compound and its derivatives would likely focus on their potential as central nervous system (CNS) agents, drawing parallels from studies on structurally related compounds. For instance, research on N-(2-benzoyl-4-chlorophenyl)-2-(substituted piperazin-1-yl) acetamides has shown that these molecules can exhibit anxiolytic and skeletal muscle relaxant activities. It is hypothesized that the morpholine (B109124) moiety, like the piperazine (B1678402) group, could modulate the compound's interaction with biological targets such as the GABA-A receptor.

Research on N-(4-chlorophenyl) Substituted Pyrano[2,3-c]pyrazoles

Significant research has been conducted on pyrano[2,3-c]pyrazoles bearing an N-(4-chlorophenyl) substituent, revealing their potential as potent anticancer agents. A notable study detailed the synthesis of a series of 6-amino-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles through a three-component reaction involving an appropriate aldehyde, 1-(4-chlorophenyl)-3-methyl-5-pyrazolone, and malononitrile. nih.gov This reaction was efficiently catalyzed by 1,4-diazabicyclo[2.2.2]octane (DABCO) in ethanol, yielding the desired products in moderate to excellent yields within a short reaction time. nih.gov

Table 1: Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles

| Compound | Aldehyde | Yield (%) |

|---|---|---|

| 4a | Benzaldehyde | 85 |

| 4b | 4-Methylbenzaldehyde | 88 |

| 4c | 4-Methoxybenzaldehyde | 90 |

| 4d | 4-Chlorobenzaldehyde | 92 |

| 4j | 4-(Trifluoromethyl)benzaldehyde | 78 |

Data sourced from a study on the synthesis of pyrano[2,3-c]pyrazole derivatives. nih.gov

Subsequent biological evaluation of these compounds against various glioma cell lines identified compound 4j as having the most potent antiproliferative activity. nih.gov Further investigation revealed that compound 4j acts as a kinase inhibitor, specifically targeting AKT2/PKBβ, a key component in oncogenic signaling pathways in glioma. nih.gov Impressively, this compound induced cell death in primary patient-derived glioma cells and inhibited the formation of 3D neurospheres, while showing significantly less cytotoxicity towards non-cancerous cells. nih.govresearchgate.net These findings underscore the therapeutic potential of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles in oncology.

Studies on Related Morpholine-Based Thiazole (B1198619) Derivatives

The incorporation of a morpholine moiety into a thiazole scaffold that also contains an N-(4-chlorophenyl) group has been explored to develop novel therapeutic agents. The synthesis of these hybrid molecules often involves multi-step reaction sequences. For instance, one approach involves the reaction of a substituted thiourea (B124793) with an α-haloketone to form the thiazole ring, followed by functionalization with a morpholine-containing side chain.

A study on morpholine-based thiazoles investigated their potential as carbonic anhydrase-II (CA-II) inhibitors, an enzyme implicated in glaucoma. nih.gov The research highlighted that substitutions on the phenyl ring attached to the thiazole moiety significantly influence the inhibitory activity. For example, derivatives with a 4-para-nitrophenyl substitution on the thiazole ring exhibited more potent inhibition of CA-II compared to those with an unsubstituted phenyl or a 4-para-chlorophenyl group. nih.gov This suggests a clear structure-activity relationship (SAR) where electron-withdrawing groups enhance the inhibitory potential.

Table 2: Inhibitory Activity of Morpholine-Based Thiazole Derivatives against bCA-II

| Compound | Substitution on Phenyl Ring | IC₅₀ (µM) |

|---|---|---|

| Unsubstituted | H | 24 - 46 |

| 17 | 4-Cl | 31 - 59 |

| Nitro-substituted series | 4-NO₂ | 14 - 20 |

| 27 | 4-Br | 23.80 |

Data sourced from a study on morpholine derived thiazoles as bovine carbonic anhydrase-II inhibitors. nih.gov

Another area of investigation for N-(4-chlorophenyl)thiazole derivatives has been their potential as anticancer agents. Research has shown that N-(4-(4-chlorophenyl)thiazol-2-yl)-2-(2-phenylacetamido)acetamide derivatives exhibit cytotoxic activity against various cancer cell lines, including HeLa (cervical cancer) and U87 (glioblastoma). ijcce.ac.ir The synthesis of these compounds involved reacting 2-chloro-N-(4-(4-chlorophenyl)thiazol-2-yl)acetamide with different phenylacetamides. ijcce.ac.ir

Exploration of N-(4-chlorophenyl)-7-hydroxy-2-oxo-2H-chromene-3-carboxamide and Similar Coumarin Derivatives

Coumarin derivatives are well-known for their wide range of biological activities. The synthesis of N-(4-chlorophenyl)-7-hydroxy-2-oxo-2H-chromene-3-carboxamide and its analogs has been a subject of interest for their potential anticancer properties. One synthetic approach involves the Knoevenagel condensation of a substituted salicylaldehyde (B1680747) with a malonic acid derivative to form the coumarin-3-carboxylic acid, which is then converted to the corresponding acid chloride and subsequently reacted with 4-chloroaniline (B138754) to yield the final amide. nih.gov

A study evaluating the cytotoxicity of N-(p-chlorophenyl)-7-hydroxycoumarin-3-yl carboxamide found it to be more potent than its corresponding ethyl ester precursor against several human cancer cell lines, including MCF-7 (breast cancer), HEPG-2 (liver cancer), HCT (colon cancer), and PC-3 (prostate cancer). ijcce.ac.ir This highlights the importance of the N-aryl carboxamide moiety for the observed cytotoxic effects.

Further research into coumarin-3-carboxamide derivatives has revealed that substituents on the N-phenyl ring play a crucial role in their anticancer activity. nih.gov For instance, derivatives bearing fluorine atoms on the phenyl ring, such as 4-fluoro and 2,5-difluoro benzamide (B126) derivatives, were found to be particularly potent against HepG2 and HeLa cancer cell lines. nih.govbenthamscience.com Molecular docking studies have suggested that these compounds may exert their anticancer effects by inhibiting enzymes like casein kinase 2 (CK2). benthamscience.com The fluorine substitutions were observed to form hydrogen bonds with key residues in the enzyme's active site, potentially explaining their enhanced activity. nih.gov

Table 3: Anticancer Activity of Coumarin-3-Carboxamide Derivatives

| Compound | Substitution on N-phenyl ring | Cell Line | IC₅₀ (µM) |

|---|---|---|---|

| 14b | 4-Fluoro | HepG2 | 4.85 |

| 14b | 4-Fluoro | HeLa | 0.75 |

| 14e | 2,5-Difluoro | HepG2 | 2.62 |

| 14e | 2,5-Difluoro | HeLa | 0.39 |

Data sourced from a study on the biological activity of coumarin-3-carboxamide derivatives. benthamscience.com

General Strategies for Designing and Synthesizing Novel Analogues for Enhanced Activity

The design and synthesis of novel analogues of 4-Morpholineacetamide, N-(4-chlorophenyl)- with enhanced biological activity often rely on established medicinal chemistry strategies. These include pharmacophore hybridization, structure-activity relationship (SAR) studies, and the introduction of bioisosteric replacements.

Pharmacophore Hybridization: This strategy involves combining two or more pharmacophores from different bioactive molecules into a single hybrid compound. The goal is to create a molecule with improved affinity and efficacy, or a dual-mode of action. For instance, the morpholine-based thiazole derivatives discussed in section 5.3 are examples of pharmacophore hybridization, combining the structural features of morpholine and thiazole, both of which are known to be present in various bioactive compounds. benthamscience.com

Structure-Activity Relationship (SAR) Studies: SAR studies are fundamental to understanding how different structural modifications affect the biological activity of a compound. By systematically altering substituents on a core scaffold and evaluating the resulting changes in activity, researchers can identify key structural features required for potency and selectivity. For example, the SAR of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles revealed that specific substitutions on the pyran ring are crucial for their anti-glioma activity. nih.gov Similarly, studies on coumarin-3-carboxamides have shown that the type and position of halogen substituents on the N-phenyl ring significantly impact their anticancer potency. nih.gov

Bioisosteric Replacement: The morpholine ring itself is often considered a privileged structure in drug design due to its favorable physicochemical properties, which can improve a compound's pharmacokinetic profile. nih.gov The replacement of other heterocyclic or aliphatic rings with a morpholine moiety is a common strategy to enhance solubility, metabolic stability, and biological activity. enamine.net Furthermore, within the core structure, modifications to the linker between the morpholine and the N-(4-chlorophenyl)acetamide moiety can be explored to optimize the spatial arrangement and interactions with the biological target.

The synthesis of these novel analogues generally follows modular approaches, where key intermediates are prepared and then combined in various ways to generate a library of compounds for screening. For example, the synthesis of N-aryl acetamide (B32628) derivatives often proceeds via the chloroacetylation of an aniline, followed by nucleophilic substitution with a desired amine, such as morpholine. researchgate.net This modularity allows for the efficient exploration of a wide chemical space to identify compounds with improved therapeutic potential.

Future Research Directions and Translational Perspectives Excluding Clinical Human Trials

Development of More Potent and Selective Research Probes

A primary objective in medicinal chemistry is the iterative optimization of a lead compound to enhance its potency and selectivity for its biological target. For derivatives of the morpholineacetamide scaffold, this involves the synthesis and evaluation of new analogs. Research on related compounds has shown that modifications at various positions on the molecule can significantly impact biological activity.

For instance, a series of chemical optimizations on a related morpholineacetamide core, guided by in-vitro affinity at the histamine (B1213489) H3 receptor, led to the identification of a potent and selective clinical candidate. nih.gov Similarly, the design and synthesis of novel 2,4-dianilinopyrimidine derivatives containing a 4-(morpholinomethyl)phenyl group have been undertaken to develop new inhibitors for Focal Adhesion Kinase (FAK). mdpi.com Future efforts will likely focus on:

Systematic Structure-Activity Relationship (SAR) Studies: Synthesizing libraries of compounds with systematic variations to the N-phenyl ring (e.g., altering the position and nature of substituents) and the morpholine (B109124) moiety to map the chemical space and identify key structural features for optimal activity.

Bioisosteric Replacement: Replacing parts of the molecule with other chemical groups that have similar physical or chemical properties to improve potency, selectivity, or pharmacokinetic properties.

Selectivity Profiling: Screening optimized compounds against a broad panel of receptors and enzymes to ensure selectivity and reduce the potential for off-target effects. Research on a histamine H3 receptor inverse agonist with a morpholin-4-yl)acetamide structure demonstrated high selectivity over more than 70 other targets. nih.gov

Application of Omics Technologies to Elucidate Comprehensive Biological Effects

To gain a deeper understanding of the mechanism of action and the full spectrum of biological effects of "4-Morpholineacetamide, N-(4-chlorophenyl)-" and its derivatives, the application of "omics" technologies is indispensable. nih.govfrontiersin.org These high-throughput methods allow for a global analysis of molecules in a biological system. frontiersin.org

| Omics Technology | Application in Compound Research | Potential Insights |

| Genomics/Transcriptomics | Studying changes in gene expression (mRNA levels) in cells or tissues after treatment with the compound. | Identifying the signaling pathways modulated by the compound and discovering potential biomarkers of response. frontiersin.org |

| Proteomics | Analyzing changes in the protein landscape, including post-translational modifications, upon compound exposure. frontiersin.org | Uncovering the direct protein targets of the compound and understanding its downstream effects on cellular machinery. nih.gov |

| Metabolomics | Profiling the changes in endogenous small-molecule metabolites following compound administration. | Revealing alterations in metabolic pathways and providing insights into the compound's physiological impact. frontiersin.org |

By integrating data from these different omics platforms, researchers can construct a comprehensive picture of the compound's biological activity, identify novel mechanisms, and potentially uncover new therapeutic applications.

Exploration of Novel Therapeutic Applications based on Preclinical Data

The morpholineacetamide scaffold has been incorporated into molecules with a diverse range of biological activities, suggesting that "4-Morpholineacetamide, N-(4-chlorophenyl)-" and its analogs could have therapeutic potential across multiple disease areas. Preclinical data from related compounds provides a strong rationale for exploring new applications.

A variety of potential applications have been suggested for compounds containing the morpholineacetamide moiety, as detailed in the table below.

| Compound Class/Derivative | Preclinical Finding | Potential Therapeutic Area | Citation |

| N-[4-(1-Cyclobutylpiperidin-4-yloxy)phenyl]-2-(morpholin-4-yl)acetamide | Potent and selective histamine H3 receptor inverse agonist with wake-promoting effects. | Sleep Disorders (e.g., Narcolepsy) | nih.gov |

| 2-(3,4-dichlorophenoxy)-N-(2-morpholin-4-ylethyl)acetamide | Selective σ1 receptor ligand with demonstrated antinociceptive effects in a formalin test. | Inflammatory Pain | nih.gov |

| N-(4-(4-Chlorophenyl)Thiazol-2-yl)-2-(2-Phenylacetamido) Acetamide (B32628) Derivatives | Demonstrated potent cytotoxic activity against various cancer cell lines. | Oncology | ijcce.ac.irijcce.ac.ir |

| 4-(4-formamidophenylamino)-N-methylpicolinamide derivatives | Inhibition of tumor cell proliferation and suppression of angiogenesis in vivo. | Oncology | nih.gov |

| 2,4-dianilinopyrimidine derivatives containing 4-(morpholinomethyl)phenyl | Potent inhibition of Focal Adhesion Kinase (FAK) and antiproliferative effects against cancer cells. | Oncology | mdpi.com |

Future research should systematically screen optimized derivatives against a wide range of biological targets and in various disease models to uncover their full therapeutic potential.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

Modern drug discovery is increasingly benefiting from the integration of artificial intelligence (AI) and machine learning (ML). These computational tools can analyze vast datasets to identify patterns that are not apparent to human researchers, thereby accelerating the design-synthesize-test cycle.

For the "4-Morpholineacetamide, N-(4-chlorophenyl)-" scaffold, AI and ML could be applied in several ways:

Predictive Modeling: Developing quantitative structure-activity relationship (QSAR) models to predict the biological activity of virtual compounds before they are synthesized, saving time and resources.

De Novo Design: Using generative models to design entirely new molecules based on the desired activity profile and physicochemical properties.

Target Prediction: Employing computational models to predict the most likely biological targets for a given compound based on its chemical structure.

Molecular Docking: While not strictly AI, computational techniques like molecular docking are often used in conjunction with ML. For example, the docking of a related acetamide derivative into a homology model of the σ1 receptor helped to elucidate its binding mode. nih.gov

By leveraging these in silico approaches, the process of discovering and optimizing novel derivatives of "4-Morpholineacetamide, N-(4-chlorophenyl)-" can be made more efficient and targeted.

Q & A

Q. What is the molecular structure and key functional groups of 4-Morpholineacetamide, N-(4-chlorophenyl)-?

The compound has the molecular formula C₁₂H₁₅ClN₂O₂ , featuring a morpholine ring (a six-membered heterocycle containing one oxygen and one nitrogen atom) and a 4-chlorophenyl group attached to an acetamide backbone. The morpholine ring contributes to solubility and hydrogen-bonding potential, while the 4-chlorophenyl group enhances lipophilicity and may influence biological interactions. Structural confirmation typically relies on NMR spectroscopy (e.g., ¹H and ¹³C) and IR spectroscopy to identify functional groups like amide carbonyls (C=O stretch at ~1650 cm⁻¹) and aromatic C-Cl bonds .

Q. What are the standard synthetic routes for 4-Morpholineacetamide, N-(4-chlorophenyl)-?

Synthesis often involves:

- Step 1 : Reaction of 4-chloroaniline with chloroacetyl chloride to form the acetamide intermediate.

- Step 2 : Introduction of the morpholine moiety via nucleophilic substitution using morpholine under basic conditions (e.g., NaOH or K₂CO₃ in a polar aprotic solvent like DMF or THF). Reaction progress is monitored by thin-layer chromatography (TLC) , and purification is achieved via recrystallization or column chromatography .

Q. How can researchers confirm the purity of synthesized 4-Morpholineacetamide, N-(4-chlorophenyl)-?

Purity is assessed using:

- High-performance liquid chromatography (HPLC) with UV detection (λ ~254 nm).

- Melting point analysis (reported range: 145–148°C).

- Elemental analysis (C, H, N, Cl) to validate the molecular formula .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported bioactivity data for this compound?

Discrepancies in bioactivity (e.g., varying IC₅₀ values) may arise from differences in:

- Assay conditions (e.g., pH, temperature, solvent used for compound dissolution).

- Cell line specificity (e.g., cancer vs. non-cancer models). To address this, researchers should:

- Standardize protocols using OECD guidelines for in vitro assays.

- Perform dose-response curves across multiple cell lines.

- Validate target engagement via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. How can computational methods guide the optimization of 4-Morpholineacetamide derivatives for enhanced target binding?

- Molecular docking (e.g., AutoDock Vina) to predict binding modes with targets like kinases or GPCRs.

- QSAR modeling to correlate structural features (e.g., substituent electronegativity, steric bulk) with activity.

- MD simulations (GROMACS/AMBER) to assess stability of ligand-target complexes over time .

Q. What advanced techniques characterize the compound’s interaction with biological membranes?

- Fluorescence anisotropy to measure membrane fluidity changes.

- Langmuir-Blodgett trough studies to analyze interfacial behavior.

- Cryo-EM for visualizing compound-induced membrane structural changes .

Methodological Tables

Q. Table 1: Key Characterization Techniques

Q. Table 2: Common Synthetic Byproducts and Mitigation

| Byproduct | Cause | Mitigation Strategy |

|---|---|---|

| N-(4-chlorophenyl)acetamide | Incomplete morpholine addition | Prolong reaction time (24–48 hrs) |

| Di-substituted morpholine | Excess reagent | Optimize stoichiometry (1:1.2 ratio) |

Critical Analysis of Evidence

- Synthesis Contradictions : reports NaOH as a catalyst, while uses K₂CO₃. Researchers should test both bases to determine yield optimization.

- Bioactivity Variability : notes antimicrobial activity in related chlorophenyl compounds, but no direct data exists for 4-Morpholineacetamide. Cross-validation with microdilution assays is recommended .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |